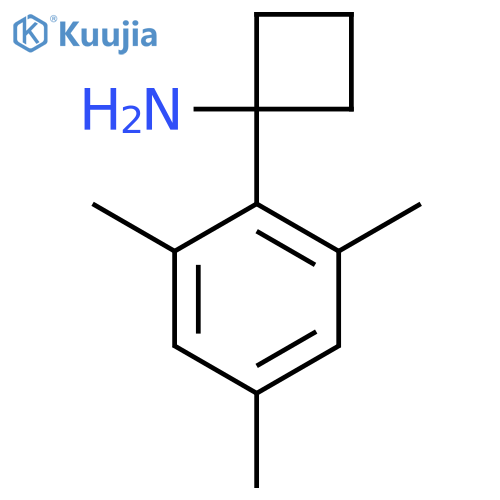Cas no 1314719-63-5 (1-(2,4,6-trimethylphenyl)cyclobutan-1-amine)

1314719-63-5 structure
商品名:1-(2,4,6-trimethylphenyl)cyclobutan-1-amine
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,4,6-trimethylphenyl)cyclobutan-1-amine
- 1314719-63-5
- EN300-1834295
-
- インチ: 1S/C13H19N/c1-9-7-10(2)12(11(3)8-9)13(14)5-4-6-13/h7-8H,4-6,14H2,1-3H3
- InChIKey: KWMHGDNRUKFPRU-UHFFFAOYSA-N
- ほほえんだ: NC1(C2C(C)=CC(C)=CC=2C)CCC1
計算された属性
- せいみつぶんしりょう: 189.151749610g/mol
- どういたいしつりょう: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26Ų
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1834295-0.5g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1834295-1g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 1g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1834295-5g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 5g |
$3273.0 | 2023-09-19 | ||
| Enamine | EN300-1834295-0.05g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1834295-0.1g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1834295-1.0g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1834295-10.0g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1834295-0.25g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1834295-2.5g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1834295-5.0g |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine |
1314719-63-5 | 5g |
$2858.0 | 2023-06-02 |
1-(2,4,6-trimethylphenyl)cyclobutan-1-amine 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1314719-63-5 (1-(2,4,6-trimethylphenyl)cyclobutan-1-amine) 関連製品
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量